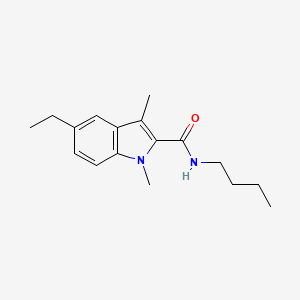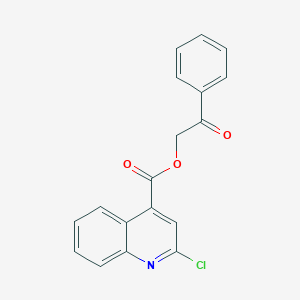
N-butyl-5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a butyl group, an ethyl group, and two methyl groups attached to the indole ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.
Indole Core Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The introduction of the butyl, ethyl, and methyl groups can be achieved through alkylation reactions. For instance, the indole can be treated with butyl bromide, ethyl iodide, and methyl iodide in the presence of a strong base like sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the functionalized indole with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-butyl-5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-1H-indole-2-carboxamide: Lacks the ethyl and methyl groups, leading to different chemical and biological properties.
5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide: Lacks the butyl group, which may affect its solubility and reactivity.
1,3-dimethyl-1H-indole-2-carboxamide: Lacks both the butyl and ethyl groups, resulting in a simpler structure with potentially different applications.
Uniqueness
N-butyl-5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both butyl and ethyl groups, along with the carboxamide functionality, provides a distinct profile that can be advantageous in various applications.
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-butyl-5-ethyl-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C17H24N2O/c1-5-7-10-18-17(20)16-12(3)14-11-13(6-2)8-9-15(14)19(16)4/h8-9,11H,5-7,10H2,1-4H3,(H,18,20) |
InChI Key |
WBKPTAGDNDDIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=C(N1C)C=CC(=C2)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)
![Methyl [4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10868743.png)
![2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10868749.png)

![3-{3-[(4-benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B10868766.png)
![(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868767.png)
![ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate](/img/structure/B10868769.png)
![8-[(3-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868774.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868781.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10868786.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10868799.png)
![4-{(E)-[(3-acetylphenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl acetate](/img/structure/B10868803.png)
![2,2-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B10868807.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10868810.png)
